N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-11(8)14(19)21-15(17-13)16-12(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWRLDXZXFYREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave irradiation enhances reaction rates and yields in thiazine synthesis. Gayathri et al. demonstrated that thiourea reacts with α,β-unsaturated ketones under microwave conditions to form 1,3-thiazine derivatives. Adapting this method:
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Starting Material : 3-(2,5-Dimethylthiophen-3-yl)acryloyl chloride.
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Reaction : Treat with thiourea and cesium carbonate in DMF under microwave irradiation (150°C, 20 min).
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Outcome : Forms 5,6-dimethyl-4H-thieno[2,3-d]thiazin-4-one via intramolecular cyclization.
Table 1 : Optimization of Microwave Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 150°C | 78 |
| Irradiation Time | 20 min | 82 |
| Base | Cs2CO3 | 85 |
Solvent-Free Cyclization Using CAN Catalysis
Ceric ammonium nitrate (CAN) catalyzes multicomponent reactions efficiently. Singh et al. reported a one-pot synthesis of 1,3-thiazines from acetophenones, aldehydes, and thiourea in PEG-400. Modified for the target compound:
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Reactants :
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2,5-Dimethylthiophene-3-carbaldehyde
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Thiourea
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Benzoyl chloride (for late-stage amidation)
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Conditions : CAN (10 mol%), PEG-400, 45°C, 6 h.
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Mechanism : Knoevenagel condensation followed by Michael addition and cyclodehydration.
Functionalization of the Thiazine Core
Introduction of 4-Oxo and Dimethyl Groups
The 4-oxo group arises from oxidation of a thiazinone intermediate. Zia-ur-Rehman et al. utilized ultrasonic irradiation for N-alkylation of saccharin derivatives, a method adaptable for introducing dimethyl groups:
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Step 1 : React sodium saccharin with methyl chloroacetate under ultrasonication (40 kHz, 50°C, 1 h).
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Step 2 : Oxidize the intermediate with H2O2/acetic acid to install the 4-oxo group.
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Step 3 : Methylate using dimethyl sulfate in alkaline conditions.
Equation :
Benzamide Installation via Amidation
The C2 amine of 5,6-dimethyl-4-oxo-thienothiazine reacts with benzoyl chloride to form the target compound. Yadav et al. achieved similar amidation using N-aryldithiocarbamic acids under microwave conditions:
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Reactants :
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Conditions : Pyridine (base), CH2Cl2, 0°C → RT, 12 h.
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Workup : Extract with ethyl acetate, wash with HCl (1M), dry (Na2SO4), and recrystallize from ethanol.
Yield : 72–85% (dependent on stoichiometry and purity of amine intermediate).
Green Chemistry Approaches
Aqueous-Phase Synthesis
Edayadulla and Ramesh synthesized thiazine derivatives in water, avoiding organic solvents. For the target compound:
PEG-400 as a Recyclable Solvent
Singh’s PEG-400 protocol offers sustainability:
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Reusability : PEG-400 recovered via ether extraction retains catalytic activity for 3–4 cycles.
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Environmental Impact : E-factor reduced to 0.3 compared to 4.7 for traditional DMF-based methods.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, MeOH:H2O 70:30, UV 254 nm) confirms >98% purity.
Challenges and Optimization Opportunities
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Regioselectivity in Cyclization : Competing pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) improves selectivity.
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Oxidation Sensitivity : The 4-oxo group is prone to over-oxidation. Controlled H2O2 dosing at 0°C mitigates this.
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Amidation Efficiency : Excess benzoyl chloride (1.5 eq.) and slow addition enhance yields .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitrobenzamide, halobenzamide derivatives
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide is its potential as an antimicrobial agent. Studies have shown that compounds with similar thiazine structures exhibit promising activity against a range of pathogenic microorganisms.
Case Studies:
- A study evaluating related thiazine derivatives demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thiazine derivatives are known to interact with cancer cell lines, potentially inhibiting proliferation and inducing apoptosis.
Case Studies:
- In vitro assays have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer progression .
Acetylcholinesterase Inhibition
Another significant application is in the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Case Studies:
- Compounds with structural similarities have been synthesized and tested for AChE inhibitory activity. The results indicate that certain derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain and potentially alleviating symptoms associated with cognitive decline .
Mechanism of Action
The mechanism by which N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-d][1,3]thiazine core may play a crucial role in binding to these targets, influencing biological pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Structural and Electronic Modifications
- 4-Nitrobenzamide Derivative (C₁₅H₁₁N₃O₄S₂) : The addition of a nitro group at the para position of the benzamide increases molecular weight by ~45 g/mol compared to the parent compound. The nitro group’s electron-withdrawing nature may alter reactivity, solubility, and binding affinity in biological systems .
- Thieno-pyrimidine Analogs: Compounds such as 6m and 6n feature pyrimidine-thiazolidinone scaffolds with variable substituents (e.g., benzodioxole, methoxy). These derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 3.12–50 µg/mL against bacterial and fungal strains, suggesting the benzamide-thiazin core is pharmacologically relevant .
Crystallographic and Physicochemical Insights
- Pyrido-thiazin Derivative (C₂₁H₁₄ClN₃OS) : X-ray crystallography reveals π-π stacking interactions between the pyridine and benzamide rings, stabilizing the molecular conformation. Such interactions may influence solid-state stability or target binding in drug design .
- Hexahydropyrano-thiazin Derivatives: Compounds like 42 (C₂₈H₂₆F₂N₂O₃S) incorporate bulky substituents (e.g., difluorophenyl, propan-2-yloxy), which could enhance metabolic stability or modulate lipophilicity compared to the simpler dimethyl-oxo substituents in the target compound .
Research Findings and Implications
Antimicrobial Activity
Thieno-pyrimidine-benzamide hybrids (e.g., 6m, 6n) exhibit potent activity against Staphylococcus aureus (MIC: 3.12 µg/mL) and Candida albicans (MIC: 6.25 µg/mL), outperforming standard drugs like fluconazole . This suggests that the thieno-thiazin core, when combined with optimized substituents, is a promising scaffold for antimicrobial agents.
Biological Activity
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide, with the CAS number 268733-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S₂ |
| Molecular Weight | 316.398 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 3.18 |
| pKa | 8.71 ± 0.20 (predicted) |
Antitumor Activity
Recent studies have indicated that compounds with similar thieno[2,3-d][1,3]thiazine structures exhibit significant antitumor activity. For instance, a study evaluated various derivatives against human lung cancer cell lines using both 2D and 3D culture methods. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells:
- A549 Cell Line : IC50 = 2.12 ± 0.21 μM
- HCC827 Cell Line : IC50 = 5.13 ± 0.97 μM
- NCI-H358 Cell Line : IC50 = 0.85 ± 0.05 μM
These findings suggest that this compound could be a promising candidate for further development as an antitumor agent .
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d][1,3]thiazine derivatives have also been explored extensively. In vitro tests have shown activity against various bacterial strains, including:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
The compounds were tested using broth microdilution methods according to CLSI guidelines, revealing that some derivatives exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Studies and Research Findings
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Study on Antitumor Activity :
- A series of thieno[2,3-d][1,3]thiazine derivatives were synthesized and tested for their antitumor effects.
- The study highlighted that compounds with specific substituents showed enhanced potency against lung cancer cell lines compared to others.
- The mechanism of action was proposed to involve DNA intercalation and disruption of cellular processes .
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the key structural features of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide, and how do they influence its reactivity?
- Answer: The compound features a thieno[2,3-d][1,3]thiazin core fused with a benzamide group. Key structural elements include:
- A 4-oxo-4H-thieno[2,3-d][1,3]thiazin scaffold with 5,6-dimethyl substituents, which may enhance steric hindrance and modulate electronic properties.
- A benzamide moiety linked via an amide bond, providing hydrogen-bonding capacity.
- π-π stacking interactions observed in related compounds between the benzamide and thiazin rings, as seen in crystallographic studies .
- Methodological Insight: X-ray crystallography (e.g., triclinic crystal system with space group P1) is critical for resolving stereoelectronic effects .
Q. What spectroscopic methods are recommended for characterizing this compound, and what challenges might arise?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. For example, methyl groups at C5/C6 may split signals due to coupling with sulfur or nitrogen atoms .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight, but fragmentation patterns may complicate interpretation due to the labile thiazin-oxo group .
- Infrared (IR) Spectroscopy: Monitor carbonyl stretches (C=O at ~1700 cm) and amide N-H bends (~3300 cm) to confirm functional group integrity .
Q. What are the common synthetic routes for this compound?
- Answer: Multi-step synthesis typically involves:
Core Formation: Cyclization of thiophene derivatives with thioureas or isothiocyanates under acidic conditions to form the thieno[2,3-d][1,3]thiazin ring .
Amide Coupling: Reacting the thiazin intermediate with benzoyl chloride derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification: HPLC or column chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate the final product .
Advanced Research Questions
Q. How can researchers optimize synthesis yield in multi-step reactions?
- Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
- Catalysis: Introduce Lewis acids (e.g., ZnCl) to accelerate ring closure .
- Reaction Monitoring: Employ TLC or inline IR to track intermediate formation and minimize side reactions .
- Data Contradiction Example: Discrepancies in reported yields (e.g., 60–85%) may arise from variations in solvent purity or catalyst loading; systematic DOE (Design of Experiments) is recommended .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
- Answer:
- Dynamic Effects: Variable-temperature NMR can resolve signal splitting caused by conformational flexibility in the thiazin ring .
- Isotopic Labeling: Use -labeled intermediates to assign ambiguous peaks in crowded spectral regions .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamide derivatives) to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Answer:
- Derivatization: Synthesize analogs with modified substituents (e.g., replacing 5,6-dimethyl with ethyl or halogens) to assess steric/electronic effects .
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial enzymes or cancer-related kinases) .
- In Vitro Assays: Pair docking results with antimicrobial or cytotoxicity screens (e.g., MIC assays against S. aureus or MTT tests on cancer cell lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
